Introduction: Navigating the Complexities of a Key Linagliptin Impurity
Introduction: Navigating the Complexities of a Key Linagliptin Impurity
An In-depth Technical Guide to 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity A)
In the landscape of modern drug development, particularly in the synthesis of highly selective enzyme inhibitors like Linagliptin, the characterization and control of impurities are of paramount importance. This guide provides a comprehensive technical overview of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, a known impurity of Linagliptin. A critical point of clarification for researchers is the correct Chemical Abstracts Service (CAS) number for this compound, which is 853029-57-9 , not 89895-48-7. This document is intended to serve as a vital resource for researchers, quality control analysts, and drug development professionals, offering insights into sourcing, purity specifications, and essential analytical verification protocols.
The presence of impurities can significantly impact the safety, efficacy, and regulatory approval of a final drug product. Therefore, a thorough understanding of each impurity's profile is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug performance. This guide will delve into the technical specifications from various suppliers and provide a robust framework for in-house quality assessment.
Supplier Landscape and Purity Specifications
The procurement of well-characterized reference standards is the foundational step for any analytical work involving pharmaceutical impurities. Several specialized chemical suppliers offer CAS 853029-57-9. The table below summarizes the offerings from a selection of these vendors. It is crucial to note that while a purity percentage is often stated, the comprehensiveness of the accompanying Certificate of Analysis (CoA) is the true indicator of a supplier's quality commitment.
| Supplier | Stated Purity | Product Name/Synonyms | Additional Information |
| BOC Sciences | 98% | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione; Linagliptin Impurity A | Appearance: White to Pale Yellow Solid. Storage: -20°C.[] |
| Echemi | Not specified | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | Listed as a trader based in India.[2] |
| LGC Standards | Not specified | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | Product Code: TRC-F700670. Part of the Linagliptin API family.[3] |
| Veeprho | Not specified | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-6H-purin-6-one | Parent Drug: Linagliptin. |
| Anax Laboratories | Not specified | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | Provides the SMILES string for the compound.[4] |
Expert Insight: When selecting a supplier, it is imperative to request a preliminary Certificate of Analysis. Scrutinize the analytical methods used for purity determination. High-Performance Liquid Chromatography (HPLC) is the industry standard, and the CoA should ideally provide the chromatogram, demonstrating the peak purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also critical for confirming the structural identity of the compound.
A Self-Validating Protocol for Purity Verification
Upon receipt of a new batch of CAS 853029-57-9, a rigorous in-house quality control check is essential to validate the supplier's specifications and ensure the material is suitable for its intended use. The following protocol outlines a comprehensive, self-validating workflow.
Experimental Workflow for Purity Verification
Caption: Workflow for the comprehensive quality control of CAS 853029-57-9.
Step-by-Step Methodologies
1. Documentation and Physical Inspection:
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Causality: The initial steps are crucial for ensuring the correct material has been received and for detecting any obvious signs of degradation or contamination.
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Protocol:
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Cross-reference the supplier's Certificate of Analysis with the received material's label information (CAS number, batch number).
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Visually inspect the material for uniform color and physical form (e.g., crystalline solid, powder). Note any discrepancies from the supplier's description. BOC Sciences, for instance, describes the compound as a white to pale yellow solid.[]
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Perform qualitative solubility tests in appropriate solvents such as DMSO and Methanol, as indicated by supplier data.[]
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2. Structural Confirmation via Spectroscopy:
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Causality: Spectroscopic analysis provides unambiguous confirmation of the chemical structure, ensuring that the correct molecule has been synthesized.
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Protocol:
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¹H and ¹³C NMR: Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, should be consistent with the structure of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
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HRMS: Prepare a dilute solution of the sample and analyze it using an HRMS instrument (e.g., ESI-TOF). The measured exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass for the molecular formula C₂₀H₁₇BrN₆O₂ (453.29 g/mol ).[][5]
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3. Purity Determination by HPLC-UV:
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Causality: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds and for detecting and quantifying related substance impurities.
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Protocol:
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Method Development (if necessary): Develop a gradient reverse-phase HPLC method using a C18 column. A typical mobile phase system would consist of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
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Analysis: Prepare a standard solution of the material at a known concentration (e.g., 1 mg/mL). Inject the solution and monitor the elution profile using a UV detector at a suitable wavelength (determined by a UV scan).
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Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The acceptance criterion is often ≥98%, though this can vary based on the intended application.
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Conclusion
The rigorous analytical characterization of pharmaceutical impurities such as 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS 853029-57-9) is a non-negotiable aspect of drug development and research. This guide has provided a framework for understanding the supplier landscape and has outlined a robust, self-validating protocol for the in-house verification of purity and identity. By adhering to these principles of scientific integrity and thorough analytical practice, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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PubChem. (n.d.). 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. Retrieved from [Link]
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Veeprho. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-6H-purin-6-one. Retrieved from [Link]
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Chem-Agro. (n.d.). 3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]
